molecular formula C4H8K2N3O5P B8055003 Creatine phosphate, dipotassium salt

Creatine phosphate, dipotassium salt

Cat. No.: B8055003
M. Wt: 287.29 g/mol
InChI Key: SQOKPBMWFCQTDM-UHFFFAOYSA-L
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Description

Creatine phosphate, dipotassium salt (C₄H₈K₂N₃O₅P; molecular weight 287.29 g/mol) is a high-energy phosphate compound critical in cellular energy metabolism . It functions as a rapid ATP reservoir in muscle and neural tissues by transferring its phosphate group to ADP, forming ATP via the creatine kinase reaction . This compound is clinically significant in treating myocardial damage induced by anthracycline chemotherapy, demonstrating efficacy comparable to fructose-1,6-diphosphate (FDP) . It is commercially available with ≥98% purity (TLC) and solubility in water (5 mg/mL), requiring storage at −20°C to maintain stability .

Properties

IUPAC Name

dipotassium;2-[methyl-(N'-phosphonatocarbamimidoyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N3O5P.2K/c1-7(2-3(8)9)4(5)6-13(10,11)12;;/h2H2,1H3,(H,8,9)(H4,5,6,10,11,12);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOKPBMWFCQTDM-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C(=NP(=O)([O-])[O-])N.[K+].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8K2N3O5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Potassium-Specific Adjustments

Post-phosphorylation, alkaline conditions (pH 13–14) deprotect intermediates. For dipotassium salt:

  • KOH Concentration : 0.5–0.7 equivalents relative to dichlor-phosphoryl creatinine.

  • Crystallization : Ethanol addition (13–15 vol) at 50–60°C induces precipitation. Potassium’s lower solubility vs. sodium may necessitate adjusted ethanol ratios.

Example Protocol :

  • Dissolve dichlor-phosphoryl creatine in KOH/resin slurry at ≤–5°C.

  • Hydrolyze at 60–70°C for 0.5–2 h.

  • Adjust pH to 8–9 using cation-exchange resin (potassium form).

  • Crystallize with ethanol gradient cooling (0–5°C).

Purification and Crystallization Techniques

Ion-Exchange Chromatography

Crude product purification uses anion-exchange resins (e.g., A600) in potassium form. Resins remove inorganic phosphates and unreacted creatine.

Optimized Steps :

  • Crude Dissolution : 5–10 vol water at 50–60°C.

  • Resin Treatment : 1:1 (w/w) resin:crude, stirring 1–3 h.

  • Recrystallization : Ethanol addition (5–10 vol) under gradient cooling.

Activated Carbon Decolorization

Post-resin treatment, activated carbon (0.1–0.5% w/w) removes pigments and organic impurities.

Comparative Analysis of Synthesis Methods

Parameter Chemical Synthesis Chlorophosphate Route Enzymatic Method
Yield77.8–100g (99.3% purity)84% (disodium analog)Variable (enzyme-dependent)
Purity (HPLC)99.2–99.3%Not reported≥95%
Key ReagentsPOCl₃, KOH, ethanolClPO₃H₂, sarcosine, KOHATP, CK, KOH
Environmental ImpactModerate (POCl₃ handling)Low (no heavy metals)Low

Challenges and Optimization Strategies

Potassium-Specific Solubility Issues

  • Ethanol Ratio Adjustment : Higher ethanol volumes (15–20 vol vs. 13–15 vol for sodium) may improve dipotassium crystallization.

  • Temperature Control : Gradient cooling (0–5°C) prevents amorphous precipitation.

Cost Reduction

  • Recycled Resins : Regenerate ion-exchange resins with KCl solutions to maintain potassium form.

  • Solvent Recovery : Ethanol distillation and reuse cut costs .

Chemical Reactions Analysis

Types of Reactions

Potassium N-(carboxymethyl)-N-methylcarbamimidoylphosphoramidate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled temperatures.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, with conditions varying based on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Sports Nutrition

Role in Athletic Performance
Creatine phosphate is widely recognized for its role in enhancing athletic performance. It serves as a rapid source of energy by donating phosphate groups to adenosine diphosphate (ADP) to regenerate adenosine triphosphate (ATP), the primary energy carrier in cells. This mechanism is particularly beneficial during high-intensity exercise, where ATP demand exceeds its production via aerobic metabolism.

Case Study: Performance Enhancement
A study published in the Journal of Sports Science demonstrated that athletes supplementing with creatine phosphate showed significant improvements in sprint performance and muscle recovery compared to a placebo group. The study highlighted an average increase of 10% in sprint times and a reduction in muscle soreness post-exercise among those using creatine phosphate supplements .

Neurological Research

Cognitive Function and Neuroprotection
Creatine phosphate has been investigated for its potential neuroprotective effects and its role in cognitive function. Research indicates that it may enhance brain energy metabolism, which is crucial for maintaining cognitive health.

Case Study: Neuroprotection in Ischemia
In a controlled experiment involving rodent models of ischemia, supplementation with creatine phosphate resulted in reduced neuronal cell death and improved functional outcomes post-injury. The study found that creatine phosphate administration led to an increase in ATP levels and a decrease in markers of oxidative stress .

Pharmaceutical Development

Therapeutic Applications
Creatine phosphate is being explored for its therapeutic applications in conditions such as muscular dystrophy and heart diseases, where energy metabolism is compromised. Its ability to replenish ATP levels can potentially improve muscle function and overall metabolic health.

Case Study: Cardiovascular Health
Research published in Molecular Medicine Reports indicated that creatine phosphate supplementation improved cardiac function in patients with heart failure. The study reported enhanced left ventricular ejection fraction and reduced hospitalization rates among those receiving creatine phosphate therapy .

Cell Culture Studies

Cell Viability and Growth
In laboratory settings, creatine phosphate serves as an essential supplement for cell culture media, particularly for muscle and nerve cells. It promotes cell viability and growth by providing the necessary energy substrates.

Data Table: Effects on Cell Cultures

Cell TypeConcentration (mM)Viability (%)Growth Rate (cells/day)
Muscle Cells595200
Nerve Cells1090150

Biochemical Assays

Enzyme Activity Studies
Creatine phosphate is utilized in various biochemical assays to study enzyme activity and metabolic pathways. Its role in the ATP-ADP energy conversion pathway provides insights into cellular energy dynamics.

Case Study: Enzyme Kinetics
A study published in Biochemistry examined the kinetics of creatine kinase using creatine phosphate as a substrate. The findings revealed that the presence of creatine phosphate significantly enhanced the enzyme's activity, indicating its critical role in ATP regeneration during metabolic processes .

Mechanism of Action

The mechanism of action of Creatine phosphate, dipotassium salt involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form covalent or non-covalent bonds with these targets, modulating their activity. This interaction can lead to changes in biochemical pathways, influencing cellular processes and physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Other Creatine Phosphate Salts

Creatine Phosphate Disodium Salt Hydrate (C₄H₈N₃O₅PNa₂·xH₂O):

  • Solubility: Lower solubility compared to the dipotassium salt, necessitating specialized formulations for aqueous applications .
  • Applications: Used in biochemical assays but less favored in therapeutic settings due to stability challenges .

Inorganic Phosphate Salts

Dipotassium Phosphate (K₂HPO₄):

  • Structure & Use: Lacks the creatine moiety; widely employed as a buffering agent (pH 7.0–9.0) in food, fertilizers, and microbiological media .
  • Solubility: Highly water-soluble (1.67 g/mL at 20°C), surpassing creatine phosphate dipotassium .

Monopotassium Phosphate (KH₂PO₄):

  • Acidity: Acidic (pH 4.4–4.7), used in fertilizers and pH-adjusted cell culture media .
  • Therapeutic Relevance: Not applicable for energy metabolism, unlike creatine phosphate dipotassium .

Tripotassium Phosphate (K₃PO₄):

  • Basicity: Strongly alkaline (pH ≥12), utilized in detergents and industrial processes .

Calcium and Sodium Phosphate Salts

Dicalcium Phosphate (CaHPO₄):

  • Solubility: Insoluble in water, limiting bioavailability; primarily used in dietary supplements .
  • Contrast: Unlike creatine phosphate dipotassium, it cannot serve as a soluble energy source .

Disodium Phosphate (Na₂HPO₄):

  • Soil Interaction: Causes soil deflocculation, reducing agricultural utility compared to potassium salts .

Therapeutic Counterparts

Fructose-1,6-Diphosphate (FDP):

  • Efficacy: Clinically equivalent to creatine phosphate dipotassium in reducing myocardial enzyme levels post-anthracycline treatment .
  • Mechanistic Difference: Acts via glycolytic pathway enhancement, whereas creatine phosphate directly replenishes ATP .

Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Weight (g/mol) Solubility (Water) pH Range Primary Use
Creatine Phosphate, Dipotassium 287.29 5 mg/mL ~7.0 Therapeutics, energy metabolism
K₂HPO₄ 174.18 1.67 g/mL 7.0–9.0 Buffering, agriculture
KH₂PO₄ 136.09 22.6 g/100 mL 4.4–4.7 Fertilizers, pH control
Na₂HPO₄ 141.96 7.7 g/100 mL 8.0–11.0 Soil amendment, labs

Table 2: Therapeutic Efficacy in Myocardial Damage

Parameter Creatine Phosphate Dipotassium Fructose-1,6-Diphosphate
Reduction in Myocardial Enzymes 95% 93%
ECG Improvement Rate 85% 82%
Cost per Gram (USD) $760 $120 (est.)

Research Findings

  • Agricultural Utility: K₂HPO₄ outperforms CaHPO₄ in solubility and phosphorus delivery, enhancing crop growth .
  • Bioprocessing: K₂HPO₄ facilitates aqueous two-phase systems (ATPS) for astaxanthin extraction, with higher concentrations improving cell wall disruption .
  • Thermal Stability: Creatine phosphate dipotassium degrades at temperatures >25°C, necessitating cold storage .

Biological Activity

Creatine phosphate, dipotassium salt (also known as phosphocreatine) is a high-energy phosphate compound that plays a crucial role in cellular energy metabolism. This article explores its biological activity, mechanisms of action, and clinical applications, supported by data tables and findings from various studies.

Overview of Creatine Phosphate

Creatine phosphate serves as a reservoir of high-energy phosphate groups, particularly in muscle tissues. It facilitates the rapid regeneration of adenosine triphosphate (ATP) from adenosine diphosphate (ADP) during periods of high energy demand, such as intense physical activity. The compound is synthesized from creatine and ATP through the action of the enzyme creatine kinase.

The primary mechanism through which creatine phosphate exerts its biological effects is via the creatine-phosphate energy shuttle . This process involves:

  • Phosphate Group Transfer : Creatine phosphate donates a phosphate group to ADP to regenerate ATP.
  • Energy Supply : This rapid ATP regeneration is critical during short bursts of high-intensity exercise or in tissues with high energy demands, such as the heart and skeletal muscles .

The biochemical properties of creatine phosphate include:

  • Molecular Formula : C₄H₈K₂N₃O₅P
  • Molecular Weight : 255.08 g/mol
  • Solubility : Soluble in water at concentrations up to 5 mg/mL .

Clinical Applications

Creatine phosphate has been extensively studied for its therapeutic potential in various medical conditions, particularly those involving energy metabolism deficits:

  • Cardiac Surgery : It is used as an adjunct therapy during cardiac surgeries to protect myocardial tissue from ischemic damage. Studies have shown that it reduces reperfusion arrhythmias and myocardial injury during procedures like coronary artery bypass grafting .
  • Neurological Conditions : Emerging research indicates its potential use in treating cerebral ischemia and hypoxic-ischemic encephalopathy due to its ability to provide energy even in low oxygen conditions .
  • Muscle Rehabilitation : Creatine phosphate supplementation aids in muscle recovery and rehabilitation following injury or surgery by restoring cellular energy levels .

Case Studies and Experimental Data

  • Cardioprotection in Ischemia-Reperfusion Injury :
    • A study demonstrated that intravenous administration of disodium creatine phosphate significantly reduced infarction volume and improved neurological outcomes in rat models of focal cerebral ischemia .
    • Another study highlighted its role in decreasing apoptosis in cardiomyocytes subjected to doxorubicin-induced stress, suggesting a protective mechanism against drug-induced cardiotoxicity .
  • Effects on Muscle Function :
    • Research showed that creatine phosphate administration resulted in increased force of contraction in isolated heart preparations, indicating enhanced cardiac performance under stress conditions .

Data Table: Summary of Key Research Findings

StudySubjectFindings
Cardiac SurgeryReduced myocardial injury during bypass grafting
Cerebral IschemiaDecreased infarction volume; improved neurological scores
CardiomyocytesInhibition of apoptosis; protection against doxorubicin
Isolated HeartsIncreased force of contraction; improved ATP levels

Q & A

Q. What is the biochemical role of creatine phosphate dipotassium salt in cellular energy metabolism?

Creatine phosphate dipotassium salt serves as a high-energy phosphate donor in the creatine-phosphate shuttle, facilitating rapid ATP regeneration in tissues with high energy demands (e.g., muscle and brain). In experimental systems, it transfers its phosphate group to ADP via creatine kinase, maintaining ATP levels during energy-intensive processes like enzymatic assays or muscle contraction studies. Methodologically, researchers should dissolve it in aqueous buffers (5 mg/mL solubility) and monitor pH stability, as ionic strength impacts reaction kinetics .

Q. What are the recommended storage conditions for maintaining the stability of creatine phosphate dipotassium salt?

The compound should be stored at −20°C in a desiccated environment to prevent hydrolysis. Stability studies indicate that under these conditions, it retains activity for 36 months. For short-term use, aliquots dissolved in water can be kept at +2–8°C for ≤1 week. Avoid freeze-thaw cycles to minimize degradation .

Q. What analytical techniques are used to verify the purity of creatine phosphate dipotassium salt?

Thin-layer chromatography (TLC) is commonly employed (≥98% purity threshold), but enzymatic assays (e.g., creatine kinase activity tests) provide functional validation. Cross-check with phosphorus quantification methods (e.g., Fiske-Subbarow assay) to confirm phosphate content and rule out contaminants like free creatine (≤0.5%) or inorganic phosphate (≤1.5%) .

Advanced Research Questions

Q. How can discrepancies in purity assessments between TLC and enzymatic methods be resolved?

TLC may overestimate purity by detecting non-functional analogs, while enzymatic assays reflect bioactivity. To resolve discrepancies, combine orthogonal methods:

  • Use HPLC-MS to identify non-enzymatically active impurities.
  • Quantify inorganic phosphate (Pi) via colorimetric assays (e.g., malachite green).
  • Validate with kinetic studies comparing ATP regeneration rates against reference standards .

Q. How does the choice between sodium and potassium phosphate salts affect enzymatic assay outcomes?

Potassium salts (e.g., creatine phosphate dipotassium salt) minimize sodium-induced enzyme inhibition in systems like creatine kinase assays. However, potassium can interfere with fluorescence-based detection (e.g., calcium-sensitive probes). For pH 6.8 buffers, prepare 50 mM solutions using potassium salts to maintain ionic strength without sodium interference, and validate with control experiments .

Q. What strategies optimize creatine phosphate dipotassium salt concentration in reaction buffers?

Titrate concentrations from 5–20 mM while monitoring ATP/ADP ratios via luciferase assays or HPLC. Excess substrate (>20 mM) may cause precipitation; insufficient levels (<5 mM) risk ADP accumulation. Include a regenerating system (e.g., creatine kinase + excess creatine phosphate) for long-term kinetic studies .

Q. How do buffer pH and ionic strength variations impact creatine kinase kinetics?

Lower pH (6.8–7.2) favors forward ATP synthesis, while alkaline conditions (≥7.5) slow reaction rates. Adjust ionic strength using KCl (50–100 mM) to mimic physiological conditions, but avoid exceeding 150 mM to prevent enzyme denaturation. Pre-test buffers with pH meters and conductivity probes .

Q. How can creatine phosphate dipotassium salt modulate phosphate availability in microbial gene regulation studies?

In Streptomyces models, use 0.25% (w/v) creatine phosphate dipotassium salt to induce phosphate starvation responses (e.g., antibiotic biosynthesis genes) without toxicity. Pair with phoR-phoP two-component system mutants to isolate phosphate-specific effects. Validate via qPCR of phosphate-regulated promoters .

Q. What are the pitfalls in using creatine phosphate dipotassium salt in fluorescence-based assays?

Potassium ions may quench fluorophores like FITC or interfere with calcium indicators (e.g., Fura-2). Substitute with sodium salts if necessary, or include cation chelators (e.g., EGTA) in the buffer. Always run parallel controls without the compound to confirm signal fidelity .

Q. How to differentiate creatine phosphate dipotassium salt from structurally similar phosphate donors (e.g., ATP) in complex mixtures?

Use enzymatic digestion with creatine kinase (specific to creatine phosphate) followed by HPLC separation. Monitor UV absorption at 210 nm for creatine phosphate (retention time ~8.5 min) vs. ATP (~12 min). Alternatively, employ 31^{31}P-NMR to distinguish phosphate group environments .

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